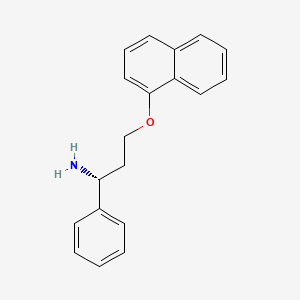

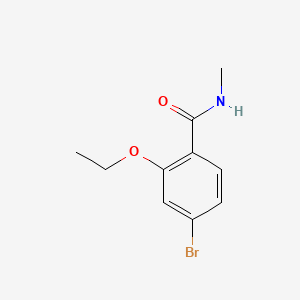

(1R)-3-Naphthalen-1-yloxy-1-phenylpropan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1R)-3-Naphthalen-1-yloxy-1-phenylpropan-1-amine, or (1R)-NPOP for short, is an organic compound that has recently been studied for its potential applications in scientific research. This compound is a derivative of naphthalene and has been found to have a wide range of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Stroke Treatment

Dapoxetine has been shown to prevent neuronal damage and improve functional outcomes in a model of ischemic stroke. It modulates inflammation and oxidative stress, reducing cerebral infarct volume and histopathological damage. Moreover, Dapoxetine pretreatment reduces lipid peroxidation, caspase-3, and inflammatory mediators (TNF-α and iNOS) compared to ischemia/reperfusion-injured rats .

Antidepressant

Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) and is structurally related to fluoxetine with antidepressant activity. It is the D-enantiomer of LY 243917 and is 3.5 times more potent as a serotonin reuptake inhibitor than the L-enantiomer .

Treatment of Premature Ejaculation

Dapoxetine is commonly employed for the clinical management of premature ejaculation (PE). It has undergone phase III trials for this indication .

Inhibitor of Zika Virus

Dapoxetine has been identified as a potential inhibitor of Zika Virus RNA-dependent RNA polymerase (RdRp). It effectively reduced the expression of Zika Virus proteins and suppressed intracellular replication of the virus .

Neuroinflammation Treatment

Recent evidence suggests that blocking MyD88 activity with the small-molecule inhibitor ST2825 can be used to treat diseases such as neuroinflammation .

Treatment of Inflammatory Diseases

ST2825, a small-molecule inhibitor of MyD88, has potential therapeutic value in treating inflammatory diseases such as acute liver/kidney injury .

Treatment of Autoimmune Diseases

ST2825 has been suggested to treat autoimmune diseases such as systemic lupus erythematosus .

8. Potential Therapeutic Value in B-cell Lymphoma ST2825 has potential therapeutic value in B-cell lymphoma with the MyD88 L265P mutation .

Wirkmechanismus

Target of Action

The primary target of ®-N-Didemethyl Dapoxetine is the serotonin transporter . This transporter is a key player in the regulation of serotonin levels in the brain, which is a neurotransmitter that plays a crucial role in mood regulation .

Mode of Action

®-N-Didemethyl Dapoxetine acts as a selective serotonin reuptake inhibitor (SSRI) . It works by inhibiting the reuptake of serotonin by the neurons, thereby increasing the availability of serotonin in the synaptic cleft . This potentiation of serotonin activity leads to an increase in the signal transmitted between nerve cells .

Biochemical Pathways

The biochemical pathway primarily affected by ®-N-Didemethyl Dapoxetine is the serotonergic pathway . By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft, thereby enhancing the signal transmission in the serotonergic pathway .

Pharmacokinetics

®-N-Didemethyl Dapoxetine is rapidly absorbed with maximum plasma concentrations occurring approximately 1-2 hours after tablet intake . The absolute bioavailability is 42% (range 15-76%), and dose proportional increases in exposure are observed between the 30 and 60 mg dose strengths . It is metabolized primarily by CYP2D6, CYP3A4, and flavin monooxygenase (FMO1) in the liver and kidneys . The elimination half-life is 1.5–1.6 hours, and it is excreted via the kidneys .

Result of Action

The action of ®-N-Didemethyl Dapoxetine results in a significant increase in ejaculatory latency when compared to placebo . This means that it can effectively delay ejaculation, making it a potential treatment for conditions like premature ejaculation .

Action Environment

The action of ®-N-Didemethyl Dapoxetine can be influenced by various environmental factors. For instance, the presence of food can modestly reduce the maximum plasma concentration and slightly delay the time for the compound to reach peak concentrations . Furthermore, the compound’s action may also be affected by the individual’s metabolic characteristics, such as the activity of the enzymes responsible for its metabolism .

Eigenschaften

IUPAC Name |

(1R)-3-naphthalen-1-yloxy-1-phenylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO/c20-18(16-8-2-1-3-9-16)13-14-21-19-12-6-10-15-7-4-5-11-17(15)19/h1-12,18H,13-14,20H2/t18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJKLSASLJIYAO-GOSISDBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCOC2=CC=CC3=CC=CC=C32)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CCOC2=CC=CC3=CC=CC=C32)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00742610 |

Source

|

| Record name | (1R)-3-[(Naphthalen-1-yl)oxy]-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-3-Naphthalen-1-yloxy-1-phenylpropan-1-amine | |

CAS RN |

147199-40-4 |

Source

|

| Record name | (1R)-3-[(Naphthalen-1-yl)oxy]-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B578446.png)

![2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B578451.png)

![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B578461.png)

![4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylic acid](/img/structure/B578464.png)